molecular formula C13H19BrN2 B1399362 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane CAS No. 1316221-18-7

4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane

Cat. No. B1399362
CAS RN: 1316221-18-7
M. Wt: 283.21 g/mol
InChI Key: CSVYXRDUGFGVCF-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane (4-Br-MMA) is an organic compound used as an intermediate in the synthesis of various compounds. It is also used in the development of new chemotherapeutic agents and has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

Pyridylcarbene Formation and Derivatives

4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane is involved in the formation of pyridylcarbene intermediates. Research by Abarca, Ballesteros, and Blanco (2006) demonstrated that bromo-(1,2,3)triazolo(1,5-a)pyridine decomposes under certain conditions to form pyridylcarbene, leading to various derivatives such as 1-(6-bromopyridin-2-yl)ethanol and 1-(6-Bromopyridin-2-yl)ethanone (Abarca et al., 2006).

Synthesis of Boronic Acid Derivatives

The compound is also important in the synthesis of stable boronic acid derivatives. Sopková-de Oliveira Santos et al. (2004) described the crystal structure of a non-substituted N-methyldioxazaborocane, which contains a 6-bromopyridin-2-yl group, indicating its utility in structural and synthetic chemistry (Sopková-de Oliveira Santos et al., 2004).

Electron-Attracting Power in Nitrogen-Containing Rings

In the context of nitrogen-containing rings, Barlin (1967) investigated the electron-attracting power of nitrogen atoms in bromopyridine derivatives, including compounds similar to this compound (Barlin, 1967).

Reactions with Indazole and Pyrazolide

Pritchard, Kilner, and Halcrow (2009) studied the reaction of 2-bromopyridine with sodium indazolide, leading to compounds like 2-(indazol-1-yl)-6-bromopyridine. This research demonstrates the reactivity of bromopyridine derivatives in the formation of complex molecules (Pritchard et al., 2009).

Synthesis of Heterocyclic Derivatives

Mohammad, Ahmed, and Mahmoud (2017) conducted research on the synthesis of new heterocyclic derivatives containing 1,3-oxazepine, starting from compounds like 6-methyl 2-thiouracil, which relates to the broader utility of bromopyridine derivatives in synthetic organic chemistry (Mohammad et al., 2017).

Sterically Demanding Iminopyridine Ligands

Irrgang et al. (2007) explored the preparation of sterically demanding iminopyridine ligands, involving the condensation of 6-bromopyridine-2-carbaldehyde. This study is relevant for understanding the chemistry of bromopyridine derivatives in ligand design (Irrgang et al., 2007).

properties

IUPAC Name

4-[(6-bromopyridin-2-yl)methyl]-1-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2/c1-16-8-3-4-11(7-9-16)10-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVYXRDUGFGVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)CC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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